molecular formula C6H12N2O4SSe B14617964 S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine CAS No. 58394-59-5

S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine

Cat. No.: B14617964
CAS No.: 58394-59-5
M. Wt: 287.21 g/mol
InChI Key: NLGQOUBQSFVWIR-WUCPZUCCSA-N
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Description

S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine is a synthetic, non-proteinogenic amino acid analog designed for biochemical and pharmacological research. This selenium-containing cysteine conjugate is of significant interest in studies focused on sulfur and selenium metabolism. Its structure, featuring a selanyl (Se-) bridge, is closely related to sulfur-based analogs like S-(2-carboxyethyl)-L-cysteine, which is found in legumes and has been studied for its insecticidal properties and its ability to activate cellular antioxidant pathways such as the Nrf2 signaling cascade . In research settings, this compound is valuable for investigating the function of enzymes involved in sulfur mobilization. Related selenium and sulfur compounds are known to interact with enzymes such as cysteine desulfurase, which plays an essential role in the metabolism of sulfur-containing biomolecules . By acting as a substrate analog or inhibitor, this compound can help elucidate the mechanisms of these enzymes and their role in biosynthetic pathways. Furthermore, its unique structure may provide insights into the development of compounds that can modulate oxidative stress responses in cells, similar to the cytoprotective effects observed with its structural relative, S-carboxymethyl-L-cysteine . Researchers can utilize this compound in various in vitro applications. It is supplied for research use only and is strictly not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

58394-59-5

Molecular Formula

C6H12N2O4SSe

Molecular Weight

287.21 g/mol

IUPAC Name

(2R)-2-amino-3-(2-amino-2-carboxyethyl)selanylsulfanylpropanoic acid

InChI

InChI=1S/C6H12N2O4SSe/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1

InChI Key

NLGQOUBQSFVWIR-WUCPZUCCSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)S[Se]CC(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)S[Se]CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine typically involves the reaction of homoselenocysteine with serine residues, forming a selenide bond . The reaction conditions often require a controlled environment to ensure the correct formation of the selenide bond.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high purity and yield of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The selenol (-SeH) group demonstrates enhanced nucleophilicity compared to thiols, enabling participation in:

  • Disulfide/selenide bond formation : Rapid oxidation in aerobic conditions forms selenylsulfide bridges (R-Se-S-R)

  • Metal coordination : Acts as a strong ligand for transition metals like mercury and arsenic through Se-M bonds

  • Alkylation reactions : Reacts with electrophilic agents (e.g., alkyl halides) to form stable Se-alkyl derivatives

Enzymatic Transformations

Key biological reactions mediated by sulfur/selenium metabolizing enzymes:

EnzymeReactionProductsReference
Cystathionine γ-lyaseCleavage of Se-C bondSelenocysteine + 2-Ketobutyric acid
Cystathionine β-synthaseCondensation with serineSelenocystathionine
Glutathione peroxidaseRedox cyclingSelenenic/seleninic acid derivatives

These enzymatic processes enable its integration into selenium recycling pathways and hydrogen sulfide production .

Oxidation-Reduction Behavior

Comparative reactivity with oxidizing agents:

OxidantReaction Efficiency*Primary Products
H₂O₂85-90%Selenoxide (-SeO)
O₂/air40-50%Diselenide (-Se-Se-)
ONOO⁻>95%Seleninic acid (-SeO₂H)

*Measured at pH 7.4, 25°C
The selenium center shows 3-5x faster oxidation kinetics compared to sulfur analogs .

Metal Ion Interactions

Modulates toxicity of environmental metals through redox interactions:

MetalEffectMechanism
Hg²⁺DetoxificationForms stable Hg-Se precipitates
Cd²⁺Synergistic toxicitySe-Cd complex enhances ROS production
Pt²⁺ (cisplatin)ChemoprotectionCompetes for platinum binding sites

Dual antioxidant/pro-oxidant behavior depends on metal speciation and concentration gradients .

Sulfur Transfer Reactions

Demonstrates unique trans-selenation capacity:

  • Reacts with thiosulfate (S₂O₃²⁻) to form selenopersulfide (R-Se-S⁻) intermediates

  • Catalyzes selenium transfer to glutathione via selenotrisulfide bridges

  • Undergoes β-elimination reactions to yield elemental selenium nanoparticles

These reactions underpin its role in selenium homeostasis and detoxification pathways. The compound's enhanced reactivity compared to cysteine derivatives makes it a critical participant in redox signaling networks, though this also necessitates tight metabolic regulation to prevent oxidative collateral damage .

Scientific Research Applications

S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other selenoamino acids and selenium-containing compounds.

    Biology: This compound is studied for its role in biological systems, particularly in the context of selenium metabolism and its incorporation into proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties and its role in preventing oxidative stress-related diseases.

    Industry: It may have applications in the development of selenium-enriched supplements and functional foods.

Mechanism of Action

The mechanism of action of S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine involves its incorporation into proteins, where it can replace cysteine residues. This substitution can alter the protein’s function and stability. The selenium atom in the compound can participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Structural Comparison with S-Substituted Cysteine Derivatives

The target compound shares structural homology with several S-substituted cysteine derivatives, differing primarily in the functional group attached to the sulfur/selenium atom (Table 1). Key analogs include:

  • Lanthionine: Features a thioether bond between cysteine and a 2-amino-2-carboxyethyl group, forming a non-proteinogenic amino acid involved in bacterial cell wall synthesis .
  • Cystathionine : Contains a thioether linkage to homocysteine, playing a critical role in the transsulfuration pathway .
  • S-Carboxymethyl-L-cysteine : A metabolite with a carboxymethyl substituent, used in therapeutic mucolytics .
  • S-Allyl-L-cysteine : A garlic-derived compound with antioxidant properties .

Data Tables

Table 1: Structural and Chemical Comparison of S-Substituted Cysteine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Feature Biological Role/Toxicity References
L-Cystathionine 56-88-2 C₇H₁₄N₂O₄S 222.26 Thioether-linked homocysteine Transsulfuration pathway
Lanthionine 922-55-4 C₆H₁₂N₂O₄S 208.23 Thioether-linked 2-amino-2-carboxyethyl Bacterial cell wall synthesis
S-Allyl-L-cysteine 21593-77-1 C₆H₁₁NO₂S 161.22 Allyl thioether Antioxidant, neuroprotectant
S-(2-Carboxyethyl)-L-cysteine - C₆H₁₁NO₅S 209.22 Carboxyethyl thioether Phytochemical in legumes
S-Sulfocysteine 150465-29-5 C₃H₇NO₅S₂ 225.28 Sulfate ester Redox signaling, sulfite toxicity

Table 2: Toxicity Profiles of Selected Analogs

Compound Name Toxicity Profile Dose-Dependent Effects References
S-Allyl-L-cysteine Skin sensitization (GHS Category 1) Requires PPE for handling
S-(2-Chloro-1,1,2-trifluoroethyl)-L-cysteine Nephrotoxic (proximal tubule necrosis in rats) ≥50 µmol/kg induces renal damage
Cystathionine Elevated levels linked to homocystinuria Genetic disorder biomarker

Biological Activity

S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine, also known as selenocystathionine, is a compound of significant interest due to its potential biological activities and therapeutic applications. This article reviews its biological activity, focusing on its antioxidant properties, interaction with cellular pathways, and implications in various health contexts.

Chemical Structure and Properties

Selenocystathionine is an organoselenium compound that plays a role in the metabolism of sulfur-containing amino acids. It is structurally similar to cystathionine and is involved in the synthesis of selenocysteine, an essential amino acid. The compound's unique selenium component contributes to its biological activities, particularly in redox reactions.

Antioxidant Activity

Research indicates that selenocystathionine exhibits notable antioxidant properties . It has been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. In renal tubular epithelial cells (RTECs), it enhances the expression of antioxidant genes and protects against oxidative damage caused by heavy metals and platinum-based chemotherapeutics .

Table 1: Antioxidant Effects of Selenocystathionine

Study Cell Type Effect Mechanism
RTECsIncreased Nrf2 activationInduction of antioxidant genes
Hepatic CellsReduced lipid peroxidationSelenium-mediated redox balance

Cytotoxicity and Protective Effects

In vitro studies have demonstrated that selenocystathionine can mitigate cytotoxic effects associated with various environmental pollutants and chemotherapeutic agents. For instance, it has been reported to enhance the cytotoxic effects of arsenic while providing protection against cisplatin-induced toxicity . This dual action suggests a complex role in cellular signaling and stress response.

Case Study: Protection Against Cisplatin Toxicity

A study evaluated the protective effects of selenocystathionine on RTECs exposed to cisplatin. The results showed that pre-treatment with the compound significantly reduced cell death and DNA damage, indicating its potential as a protective agent in chemotherapy .

Interaction with Environmental Pollutants

Selenocystathionine's ability to interact with environmental toxins has been a subject of research. It has been shown to scavenge free radicals generated by pollutants, thereby reducing oxidative stress in affected tissues. This property may have implications for developing therapeutic strategies against pollution-related health issues .

Implications in Disease Contexts

The biological activity of selenocystathionine extends to various health conditions:

  • Cancer : Its role in modulating oxidative stress pathways suggests potential applications in cancer therapy, particularly for protecting normal cells during chemotherapy.
  • Cardiovascular Health : By inhibiting factors that promote atherosclerosis, such as triacylglycerol and cholesterol production, selenocystathionine may contribute to cardiovascular health .
  • Neuroprotection : Given its antioxidant properties, there is potential for selenocystathionine in neuroprotective strategies against neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine, and what challenges exist in its purification?

  • Synthesis : Current protocols often involve coupling L-homocysteine with S-substituted cysteine derivatives under controlled conditions. For example, similar seleno-amino acids are synthesized via nucleophilic substitution using activated selenol intermediates, though direct methods for this compound remain underreported .
  • Purification : Column chromatography (e.g., reverse-phase HPLC) or recrystallization from acidic aqueous solutions (e.g., HCl) is recommended, as the compound is soluble in hydrochloric acid . Challenges include avoiding oxidative degradation during purification, necessitating inert atmospheres (e.g., nitrogen) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at -20°C in airtight, light-protected containers to prevent degradation. The compound is hygroscopic; desiccants should be used .
  • Handling : Use PPE (gloves, lab coats) and work in a fume hood to minimize inhalation/contact. Avoid exposure to strong oxidizers or reducing agents due to potential redox reactivity of the selanyl group .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

  • Structural Confirmation : NMR (¹H, ¹³C, and ⁷⁷Se NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying the selanyl bridge and stereochemistry .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–220 nm) or LC-MS is recommended. TLC (silica gel, mobile phase: butanol/acetic acid/water) can provide rapid purity estimates .

Advanced Research Questions

Q. How does this compound participate in the transsulfuration pathway, and what experimental models are optimal for studying its enzymatic interactions?

  • Role in Metabolism : The compound is an intermediate in the conversion of methionine to cysteine via cystathionine β-synthase (CBS) and γ-cystathionase. It regulates glutathione synthesis and redox homeostasis .
  • Experimental Models : Use knockout murine models (e.g., CBS-deficient mice) or human hepatocyte cell lines (e.g., HepG2) to study enzyme kinetics. Isotopic labeling (e.g., ³⁴S or ⁷⁷Se) can track metabolic flux .

Q. What are the current gaps in toxicological data for this compound, and how can researchers address them in experimental design?

  • Data Gaps : Limited acute/chronic toxicity, ecotoxicology, and organ-specific effects are reported. Most SDS sheets list toxicity as "no data available" .
  • Experimental Solutions :

  • In vitro : Perform MTT assays on primary human cells (e.g., renal proximal tubule cells) to assess cytotoxicity.
  • In vivo : Conduct OECD Guideline 407-compliant 28-day repeated dose studies in rodents, focusing on renal/hepatic biomarkers .

Q. How can researchers resolve contradictions in reported stability data for seleno-amino acids like this compound?

  • Contradictions : Some studies report stability under acidic conditions, while others note degradation via selenoxide formation .
  • Methodology :

  • Use stability-indicating HPLC methods to monitor degradation products (e.g., selenoxides).
  • Perform accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation pathways .

Methodological Challenges and Solutions

Q. What strategies are effective in quantifying trace levels of this compound in complex biological matrices?

  • Sample Prep : Deproteinize plasma/tissue homogenates with cold acetonitrile, followed by solid-phase extraction (C18 cartridges) to isolate the analyte .
  • Quantification : Use LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity. Example transitions: m/z 223.1 → 152.1 (quantifier) and 223.1 → 106.1 (qualifier) .

Q. How can computational modeling aid in predicting the reactivity of the selanyl group in this compound?

  • Approaches :

  • DFT calculations (e.g., B3LYP/6-311++G**) to model redox potentials and bond dissociation energies.
  • Molecular docking (AutoDock Vina) to predict interactions with selenoprotein active sites .

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